Ethylmercury(1+) Ethylmercury(1+) Ethylmercury(1+) is a primary alkymercury(1+).
Brand Name: Vulcanchem
CAS No.: 21687-36-5
VCID: VC1686752
InChI: InChI=1S/C2H5.Hg/c1-2;/h1H2,2H3;/q;+1
SMILES: CC[Hg+]
Molecular Formula: C2H5Hg+
Molecular Weight: 229.65 g/mol

Ethylmercury(1+)

CAS No.: 21687-36-5

Cat. No.: VC1686752

Molecular Formula: C2H5Hg+

Molecular Weight: 229.65 g/mol

* For research use only. Not for human or veterinary use.

Ethylmercury(1+) - 21687-36-5

Specification

CAS No. 21687-36-5
Molecular Formula C2H5Hg+
Molecular Weight 229.65 g/mol
IUPAC Name ethylmercury(1+)
Standard InChI InChI=1S/C2H5.Hg/c1-2;/h1H2,2H3;/q;+1
Standard InChI Key MJOUBOKSWBMNGQ-UHFFFAOYSA-N
SMILES CC[Hg+]
Canonical SMILES CC[Hg+]

Introduction

Chemical Structure and Physical Properties

Ethylmercury(1+) is characterized by a mercury atom bonded to a single ethyl group (C₂H₅) with a positive charge. This organometallic compound has a relatively simple structure that contributes to its distinctive chemical behavior and biological interactions.

Structural and Chemical Characteristics

Ethylmercury(1+) has the molecular formula C₂H₅Hg⁺, with a molecular weight of 229.65 g/mol . This cation consists of a mercury atom covalently bonded to an ethyl group, with mercury bearing a positive charge. The structure can be represented in simplified form as CH₃CH₂Hg⁺ or in SMILES notation as CC[Hg+] .

The compound is classified as a primary alkylmercury(1+), indicating the direct attachment of the mercury atom to a primary carbon atom in the ethyl group . Its chemical identification is facilitated through several standardized identifiers, including:

  • CAS Registry Number: 21687-36-5

  • ChEBI ID: CHEBI:33204

  • InChI: InChI=1S/C2H5.Hg/c1-2;/h1H2,2H3;/q;+1

  • InChIKey: MJOUBOKSWBMNGQ-UHFFFAOYSA-N

Physical Properties and Derivatives

As a charged species, ethylmercury(1+) typically exists in combination with anions to form various compounds. These include ethylmercury chloride and ethylmercury phosphate, among others. Ethylmercury phosphate (C₂H₇HgO₄P) has been utilized commercially under trade names such as "Fusariol universal" and "New Improved Ceresan" .

Biological Transport and Metabolism

Ethylmercury(1+) and its compounds demonstrate specific patterns of transport, distribution, and metabolism in biological systems that contribute to their toxicological profile and distinguishes them from other mercury species.

Membrane Transport Mechanisms

Research indicates that ethylmercury-containing compounds are actively transported across biological membranes by the L-amino acid transport (LAT) system, the same mechanism utilized by methylmercury compounds . This transport system, which typically facilitates the movement of leucine and similar amino acids, provides an entry route for ethylmercury into cells throughout the body, including neurons.

The ability of ethylmercury to utilize this transport system has significant implications for its distribution pattern in tissues and its potential to access protected environments such as the central nervous system . This active transport mechanism may contribute to the compound's bioaccumulation potential in certain tissues.

Blood-Brain Barrier Penetration

Scientific evidence strongly indicates that ethylmercury-containing compounds readily cross the blood-brain barrier (BBB) . Studies from 1971 to 2019 have demonstrated that exposure to ethylmercury compounds through various administration routes (intravenous, intraperitoneal, topical, subcutaneous, intramuscular, or intranasal) results in mercury accumulation in brain tissue .

Once ethylmercury crosses the BBB, it undergoes conversion predominantly to inorganic mercury species. These inorganic mercury compounds bind persistently to brain tissues, remaining detectable even when mercury is no longer measurable in the bloodstream . This persistent binding to neural tissues raises concerns about potential long-term neurotoxic effects, particularly in developing brains.

Comparative Toxicokinetics: Ethylmercury versus Methylmercury

Although ethylmercury and methylmercury share structural similarities, they demonstrate significant differences in their toxicokinetic profiles. Understanding these differences is crucial for accurate risk assessment and for developing appropriate safety guidelines.

Toxicological Implications and Research Needs

The distinct toxicokinetic profile of ethylmercury raises important considerations for toxicological risk assessment and highlights specific research needs.

Future Research Priorities

Based on current understanding, several research priorities emerge:

  • Further investigation of the biotransformation of ethylmercury in various tissues, particularly focusing on the conversion to inorganic mercury species in the brain.

  • Detailed assessment of the neurotoxic potential of ethylmercury and its metabolites, especially regarding low-level, chronic exposure during critical developmental periods.

  • Development of more accurate biomonitoring approaches that account for the rapid clearance of ethylmercury from blood and its conversion to inorganic species in tissues.

  • Exploration of potential mechanisms of neurotoxicity, particularly regarding the activation of microglia and other neuroinflammatory processes.

  • Evaluation of potential long-term effects of persistent inorganic mercury in the brain following ethylmercury exposure.

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